2-Bromo-4'-hydroxyacetophenone

PTP1B inhibition Diabetes research Enzyme inhibitor

Researchers studying insulin signaling or immune regulation often face limitations with reversible PTP inhibitors that wash out during extended cellular assays. 2-Bromo-4'-hydroxyacetophenone (BHAP) solves this with its covalent, cell-permeable mechanism, ensuring sustained target engagement for robust data. • Irreversibly inhibits PTP1B (Ki=42 μM) & SHP-1 (Ki=43 μM) via its bromoacetyl warhead, outperforming non-halogenated analogs. • Blocks HUVEC network formation (IC50=3.7 µM) in angiogenesis models, enabling reproducible anti-angiogenic screening. • Serves as a strategic intermediate in Suzuki couplings for synthesizing lipoflavonoids, leveraging the para-bromo substituent for regioselective reactions.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 2491-38-5
Cat. No. B028259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-hydroxyacetophenone
CAS2491-38-5
Synonyms2-Bromo-1-(4-hydroxyphenyl)ethanone;  1-(4-Hydroxyphenyl)-2-bromoethanone;  p-Hydroxyphenacyl Bromide;  α-Bromo-4’-hydroxyacetophenone;  Busan 1130;  Busan 90;  Butrol 1130; 
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)O
InChIInChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
InChIKeyLJYOFQHKEWTQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-hydroxyacetophenone Overview


2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5), also known as 4-Hydroxyphenacyl bromide, is a brominated aromatic ketone with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol [1]. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, and it is recognized as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B and SHP-1 .

Pathway Studies
Covalent PTP inhibitor tool compound for PTP1B/SHP-1 pathway research
Mechanism
Bromoacetyl warhead enables sustained target engagement in cellular models
Synthesis
Key intermediate for Suzuki cross-coupling and 4'-alkyl-2'-hydroxyacetophenone synthesis

Why 2-Bromo-4'-hydroxyacetophenone Has No Substitute


Generic substitution of 2-Bromo-4'-hydroxyacetophenone with other bromoacetophenones or hydroxyacetophenones is not possible due to its unique combination of a bromoacetyl moiety and a para-hydroxyl group, which confers distinct reactivity and biological activity. In PTP inhibition, the bromoacetyl group acts as a covalent warhead, while the hydroxyl group contributes to binding affinity . In organic synthesis, the specific position of the bromine atom enables selective cross-coupling reactions that are not feasible with non-brominated analogs [1].

Warhead Mismatch
Non-brominated analogs lack the covalent warhead; may not replicate PTP inhibition or cellular activity.
Binding Affinity
Absence of the para-hydroxyl group can reduce target binding and selectivity for SHP-1.
Regioisomer Reactivity
Other bromo/hydroxy regioisomers show different synthetic yields and may not perform equivalently in cross-coupling.

2-Bromo-4'-hydroxyacetophenone vs. Close Analogs


PTP1B Inhibition vs. 4-Hydroxyacetophenone

2-Bromo-4'-hydroxyacetophenone is a covalent inhibitor of PTP1B with a Ki value of 42 μM . In contrast, its non-brominated analog, 4-hydroxyacetophenone, does not exhibit any significant PTP1B inhibitory activity, as the bromoacetyl group is essential for covalent modification of the active site cysteine residue. This functional difference is critical for applications in diabetes and metabolic disease research.

PTP1B Inhibition
Class-level
Ki 42 μM
Supports bromoacetyl requirement for PTP1B covalent inhibition.
Non-brominated 4-hydroxyacetophenone shows no activity (>100-fold difference).
PTP1B inhibition Diabetes research Enzyme inhibitor

SHP-1 Inhibition vs. 2-Bromoacetophenone

2-Bromo-4'-hydroxyacetophenone inhibits SHP-1 with a Ki value of 43 μM . In contrast, 2-bromoacetophenone, which lacks the 4'-hydroxy group, shows significantly reduced inhibition (estimated >100 μM), highlighting the importance of the hydroxyl group for binding affinity and selectivity [1]. This differential activity makes 2-Bromo-4'-hydroxyacetophenone the preferred compound for studies involving SHP-1 in cancer and immunology.

SHP-1 Inhibition
Class-level
Ki 43 μMvs. 2-bromoacetophenone >100 μM (>2.3-fold)
Hydroxyl group contributes to SHP-1 binding affinity.
Structure-activity inference; confirm in target assay.
SHP-1 inhibition Cancer research Immunology

Synthetic Yield vs. 4'-Bromo-2'-hydroxyacetophenone

The synthesis of 2-Bromo-4'-hydroxyacetophenone via bromination of 4-hydroxyacetophenone typically yields around 44% . In comparison, the synthesis of 4'-bromo-2'-hydroxyacetophenone, a regioisomer, often requires different conditions and can yield as low as 20-30% due to competing side reactions [1]. This highlights the more favorable synthetic accessibility of 2-Bromo-4'-hydroxyacetophenone for large-scale applications.

Synthetic Yield
Reported
44%
May support higher synthetic accessibility vs. regioisomer.
4'-bromo-2'-hydroxyacetophenone yields 20–30% under bromination conditions.
Organic synthesis Bromination Yield optimization

Endothelial Network Formation Inhibition vs. 4-Hydroxyacetophenone

2-Bromo-4'-hydroxyacetophenone inhibits endothelial cell network formation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 3.7 µM [1]. In contrast, 4-hydroxyacetophenone does not show any inhibitory effect on HUVEC network formation at concentrations up to 100 µM [2], further demonstrating the functional importance of the bromoacetyl group in a cellular context.

HUVEC Network
Head-to-head
IC50 3.7 μM
Supports cell-permeable inhibition of endothelial network formation.
4-hydroxyacetophenone inactive >100 μM (>27-fold).
Angiogenesis Endothelial cells Cell-based assays

Commercial Purity vs. 2-Bromoacetophenone

Commercial 2-Bromo-4'-hydroxyacetophenone is available with a purity of ≥98.0% (HPLC) [1]. In comparison, 2-bromoacetophenone is typically supplied with a purity of ≥97.0%, reflecting a slightly lower and more variable quality . This higher purity standard of 2-Bromo-4'-hydroxyacetophenone ensures greater reproducibility and reliability in both chemical reactions and biological assays.

Commercial Purity
Specification review
≥98.0% (HPLC)
Reported ≥98% purity supports higher lot consistency.
2-bromoacetophenone typically ≥97.0%.
Chemical purity Quality control Procurement

2-Bromo-4'-hydroxyacetophenone Applications


PTP1B Inhibition for Diabetes and Obesity

Utilize 2-Bromo-4'-hydroxyacetophenone as a cell-permeable, covalent inhibitor of PTP1B (Ki = 42 μM) to study insulin signaling pathways. This compound is ideal for experiments requiring sustained inhibition of PTP1B activity in cellular models, unlike reversible inhibitors that may wash out. The 4'-hydroxy group enhances cell permeability and contributes to binding affinity, making it a preferred tool over simpler bromoacetophenones.

SHP-1 Inhibition in Cancer and Immunology

Employ 2-Bromo-4'-hydroxyacetophenone to covalently block SHP-1 (Ki = 43 μM) and investigate its role in regulating myeloid and lymphoid cell differentiation. The compound's covalent mechanism provides prolonged inhibition, which is advantageous for studying chronic signaling events in cancer and inflammation models. The hydroxyl group is essential for selective SHP-1 inhibition compared to other PTPs.

Angiogenesis Research: Endothelial Network Assay

Use 2-Bromo-4'-hydroxyacetophenone to inhibit HUVEC network formation (IC50 = 3.7 µM) in co-culture models of angiogenesis. This compound offers a quantifiable and reproducible method to assess anti-angiogenic potential, and its activity is directly linked to the bromoacetyl moiety, as the non-brominated analog 4-hydroxyacetophenone is inactive [1].

Suzuki Coupling to 4'-Alkyl-2'-hydroxyacetophenones

2-Bromo-4'-hydroxyacetophenone serves as a key substrate in Suzuki cross-coupling reactions to produce 4'-alkyl-2'-hydroxyacetophenones, which are intermediates for the synthesis of lipoflavonoids with enhanced bioavailability . The para-bromo substituent enables selective and efficient coupling with alkyl(trifluoro)borates, providing access to a range of alkylated derivatives that are not easily obtained from other regioisomers.

Application
Selection Property
Validation Focus
PTP1B pathway studies
Covalent PTP inhibitor tool compound
Active-site cysteine labeling in cellular models
SHP-1 signaling research
para-hydroxyl-containing inhibitor
SHP-1 selectivity over other PTPs
Angiogenesis model studies
Cell-permeable angiogenesis inhibitor
HUVEC network formation reproducibility
Suzuki cross-coupling synthesis
para-bromo substituent for regioselective coupling
Coupling yield and derivative purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4'-hydroxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.